Synthesis Yield: 58-77% Yield via Reissert Reaction (Isoquinoline + Benzoyl Chloride + KCN)
The compound is synthesized via the classic Reissert reaction of isoquinoline with benzoyl chloride and potassium cyanide. A standardized Org. Synth. procedure provides a robust and reproducible yield of 303–400 g (58–77%) of analytically pure material (m.p. 125–127°C) from a 2.0 mole scale reaction [1]. This yield is a benchmark for this specific Reissert compound; alternative acyl chlorides (e.g., acetyl chloride or substituted benzoyl chlorides) yield different Reissert compounds, and their synthesis yields are not directly comparable due to varying electrophilicity and side reactions. The reported 58–77% yield establishes a quantitative baseline for procurement and process scale-up using this exact CAS number.
| Evidence Dimension | Synthesis Yield of Reissert Compound |
|---|---|
| Target Compound Data | 58–77% (303–400 g from 2.0 mol scale) |
| Comparator Or Baseline | Alternative Reissert compounds derived from different acyl chlorides (e.g., acetyl, substituted benzoyl); specific yield data not directly comparable as they are different chemical entities. This is baseline data for the target compound. |
| Quantified Difference | N/A (Baseline) |
| Conditions | Reaction of isoquinoline (2.0 mol), benzoyl chloride (4.0 mol), KCN (6.0 mol) in water, <25°C, 3 h addition, 1 h stirring, recrystallization from ethanol. |
Why This Matters
This quantifies the expected material output for procurement and process scale-up, allowing for accurate cost and inventory planning when sourcing this specific intermediate.
- [1] Weinstock, J.; Boekelheide, V. 1-METHYLISOQUINOLINE. Org. Synth. 1958, 38, 58. View Source
